molecular formula C36H30N4O7S2 B2639223 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 392251-64-8

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

Cat. No. B2639223
CAS RN: 392251-64-8
M. Wt: 694.78
InChI Key: KPNVOKHGCYIEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a useful research compound. Its molecular formula is C36H30N4O7S2 and its molecular weight is 694.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes and Characterization : Research into similar compounds has detailed their synthesis through complex multi-step chemical reactions. For example, compounds have been synthesized by reacting specific precursors in the presence of reagents and conditions optimized for the formation of desired products, which are then characterized using techniques such as IR, 1HNMR, 13C-NMR, Mass, and elemental analysis (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Anticancer Activity

  • Antimicrobial Evaluation : Several studies have explored the antimicrobial properties of thiazolyl benzamide derivatives, indicating their potential as antimicrobial agents against various bacterial and fungal strains (Chawla, 2016; Bikobo et al., 2017).
  • Anticancer Evaluation : Research into related compounds has also involved their evaluation for anticancer activity, with certain derivatives showing moderate to excellent activity against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and others, highlighting the potential of these compounds in cancer research (Ravinaik et al., 2021).

Molecular Docking Studies

  • Molecular Docking and Biological Evaluation : Studies have included molecular docking to predict the interaction of thiazolyl benzamide derivatives with biological targets, providing insights into their potential mechanism of action in antimicrobial and anticancer activities (Talupur, Satheesh, & Chandrasekhar, 2021).

Physicochemical Investigations

  • Photophysical and Physicochemical Properties : Investigations into the photophysical properties of related compounds have been conducted, exploring aspects such as absorption, emission, and fluorescence, which could inform their applications in fields like chemosensing (Khan, 2020).

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N4O7S2/c1-43-29-15-9-23(17-31(29)45-3)27-19-48-35(37-27)39-33(41)21-5-11-25(12-6-21)47-26-13-7-22(8-14-26)34(42)40-36-38-28(20-49-36)24-10-16-30(44-2)32(18-24)46-4/h5-20H,1-4H3,(H,37,39,41)(H,38,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNVOKHGCYIEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC(=C(C=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.